1,2-Dimethylcyclohexanol
Overview
Description
1,2-Dimethylcyclohexanol: is an organic compound with the chemical formula C8H16O . It is a colorless liquid with a distinctive malt aroma. This compound is a type of cyclohexanol, where two methyl groups are attached to the first and second carbon atoms of the cyclohexane ring. It is used in various chemical syntheses and industrial applications due to its unique properties .
Scientific Research Applications
1,2-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexanol can be synthesized through several methods:
Hydrogenation of Dimethylcyclohexanone: This method involves the hydrogenation of dimethylcyclohexanone in the presence of a catalyst such as platinum or palladium under high pressure and temperature.
Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the hydrogenation of dimethylcyclohexanone using a metal catalyst. This process is carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclohexanol undergoes various chemical reactions, including:
Dehydration: Under acidic conditions, this compound can undergo dehydration to form 1,2-dimethylcyclohexene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, phosphoric acid.
Substitution: Phosphorus tribromide, thionyl chloride.
Major Products:
Oxidation: 1,2-Dimethylcyclohexanone.
Dehydration: 1,2-Dimethylcyclohexene.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group attached to the cyclohexane ring.
1,2-Dimethylcyclohexanone: The oxidized form of 1,2-dimethylcyclohexanol.
1,2-Dimethylcyclohexene: The dehydrated form of this compound.
Uniqueness: this compound is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound in the synthesis of complex organic molecules and in the study of stereochemical effects in cyclohexane derivatives .
Properties
IUPAC Name |
1,2-dimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZWADXTNBRANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928047 | |
Record name | 1,2-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-45-5, 5402-29-9 | |
Record name | Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol,2-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dimethylcyclohexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66E33AJ2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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